molecular formula C13H15BrFNO B7873174 4-bromo-N-(cyclopentylmethyl)-3-fluorobenzamide

4-bromo-N-(cyclopentylmethyl)-3-fluorobenzamide

Cat. No.: B7873174
M. Wt: 300.17 g/mol
InChI Key: JZNGUTAWBDOEFD-UHFFFAOYSA-N
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Description

4-Bromo-N-(cyclopentylmethyl)-3-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 4th position, a fluorine atom at the 3rd position, and a cyclopentylmethyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(cyclopentylmethyl)-3-fluorobenzamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(cyclopentylmethyl)-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

4-Bromo-N-(cyclopentylmethyl)-3-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-bromo-N-(cyclopentylmethyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the cyclopentylmethyl group, contribute to its binding affinity and specificity for these targets. The compound may modulate various biochemical pathways, leading to its observed effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-(cyclopentylmethyl)-3-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

4-bromo-N-(cyclopentylmethyl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrFNO/c14-11-6-5-10(7-12(11)15)13(17)16-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNGUTAWBDOEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CNC(=O)C2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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